molecular formula C11H7BrN2O3 B13705944 4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde

4-(1,3-Benzodioxol-5-yl)-5-bromoimidazole-2-carbaldehyde

Katalognummer: B13705944
Molekulargewicht: 295.09 g/mol
InChI-Schlüssel: OPJDQXZDZLTBEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD33022654” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of “MFCD33022654” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of “MFCD33022654” is scaled up using optimized reaction conditions. The process involves the use of large reactors and continuous monitoring to maintain the quality and yield of the compound. The industrial method is designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD33022654” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“MFCD33022654” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential and its ability to interact with specific molecular targets.

    Industry: Utilized in the production of various industrial products and materials.

Wirkmechanismus

The mechanism by which “MFCD33022654” exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

“MFCD33022654” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups.

    Uniqueness: “MFCD33022654” may have unique reactivity or applications that distinguish it from other compounds.

Eigenschaften

Molekularformel

C11H7BrN2O3

Molekulargewicht

295.09 g/mol

IUPAC-Name

4-(1,3-benzodioxol-5-yl)-5-bromo-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H7BrN2O3/c12-11-10(13-9(4-15)14-11)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H,13,14)

InChI-Schlüssel

OPJDQXZDZLTBEW-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.